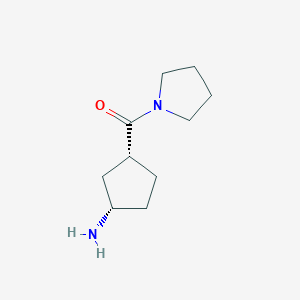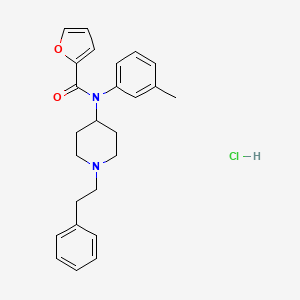![molecular formula C9H6N4S B12355781 2,9a-Dihydro-[1,2,4]triazino[5,6-b]indole-3-thione](/img/structure/B12355781.png)
2,9a-Dihydro-[1,2,4]triazino[5,6-b]indole-3-thione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,9a-Dihydro-[1,2,4]triazino[5,6-b]indole-3-thione is a heterocyclic compound that has garnered significant interest in the fields of medicinal and synthetic chemistry. This compound is characterized by its unique triazinoindole structure, which imparts distinct chemical and biological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,9a-Dihydro-[1,2,4]triazino[5,6-b]indole-3-thione typically involves the reaction of isatin with thiocarbohydrazide in glacial acetic acid. This reaction yields 4-amino-4H-[1,2,4]triazino[5,6-b]indole-3-thiol, which can then be further modified through various chemical reactions . For example, the compound can react with ammonia, hydrazine hydrate, and semicarbazide HCl to form different derivatives .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis generally follows the laboratory procedures with scale-up modifications to accommodate larger production volumes. The use of microwave irradiation and other advanced techniques can enhance the efficiency and yield of the synthesis process .
Analyse Chemischer Reaktionen
Types of Reactions: 2,9a-Dihydro-[1,2,4]triazino[5,6-b]indole-3-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the compound’s structure and properties.
Substitution: The compound can undergo substitution reactions with various reagents to form new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like ethyl chloroformate and phenyl isothiocyanate are commonly employed.
Major Products Formed: The reactions of this compound with various reagents yield a range of products, including triazinoindole derivatives, Schiff bases, and thiourea compounds .
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of 2,9a-Dihydro-[1,2,4]triazino[5,6-b]indole-3-thione involves its interaction with molecular targets and pathways. For instance, as an iron chelator, the compound binds to ferrous ions, disrupting iron homeostasis in cancer cells and leading to cell cycle arrest and apoptosis . This mechanism highlights its potential as a therapeutic agent in cancer treatment.
Vergleich Mit ähnlichen Verbindungen
5H-[1,2,4]triazino[5,6-b]indole derivatives: These compounds share a similar triazinoindole structure and have been studied for their biological activities.
1,2,4-triazino[5,6-b]indole-3-thiol: This compound is a precursor in the synthesis of 2,9a-Dihydro-[1,2,4]triazino[5,6-b]indole-3-thione and exhibits similar chemical properties.
Uniqueness: this compound stands out due to its specific structure and the ability to form a wide range of derivatives with diverse biological activities. Its role as an iron chelator and potential anticancer agent further distinguishes it from other similar compounds .
Eigenschaften
Molekularformel |
C9H6N4S |
|---|---|
Molekulargewicht |
202.24 g/mol |
IUPAC-Name |
2,9a-dihydro-[1,2,4]triazino[5,6-b]indole-3-thione |
InChI |
InChI=1S/C9H6N4S/c14-9-11-8-7(12-13-9)5-3-1-2-4-6(5)10-8/h1-5H,(H,11,13,14) |
InChI-Schlüssel |
WLSWBYGSUPIWIX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2C(=NC3=NC(=S)NN=C23)C=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Chloro-3,5-dihydroimidazo[4,5-b]pyridin-2-one](/img/structure/B12355701.png)
![[6-Chloro-2-(methoxymethyl)-1,2,5,6-tetrahydropyrimidin-4-yl]hydrazine](/img/structure/B12355707.png)
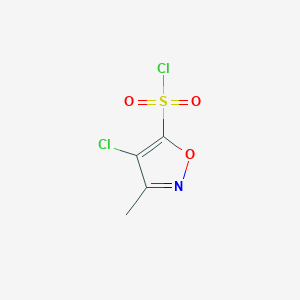
![1-(Benzo[d][1,3]dioxol-4-yl)-2-(ethylamino)propan-1-one,monohydrochloride](/img/structure/B12355716.png)
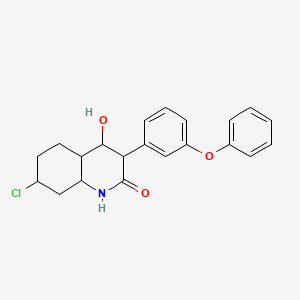
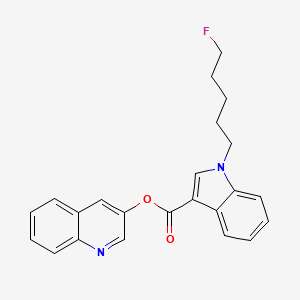
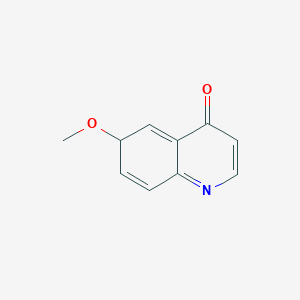


![2-Amino-1,9-dihydro-9-[[2-hydroxy-1-(hydroxymethyl)ethoxy-d5]methyl]-6H-purin-6-one](/img/structure/B12355757.png)
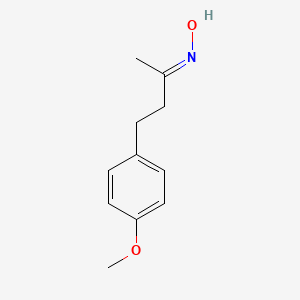
![2-[4-[(E)-2-[5-[(1R)-1-(3,5-dichloropyridin-4-yl)ethoxy]-2,3,3a,4,5,6,7,7a-octahydro-1H-indazol-3-yl]ethenyl]pyrazol-1-yl]ethanol](/img/structure/B12355771.png)
